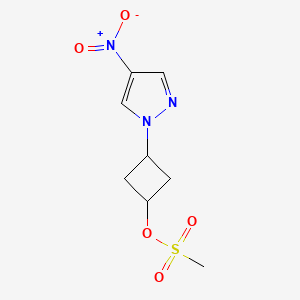
1-(5-((2,4-ジオキソペンタン-3-イル)チオ)-1,3,4-チアジアゾール-2-イル)-3-フェニル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a phenylurea moiety, which is often associated with herbicidal properties.
科学的研究の応用
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiadiazole ring is known for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: The phenylurea moiety is associated with herbicidal activity, and the compound is being explored for use in agricultural applications as a herbicide.
準備方法
The synthesis of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 2,4-dioxopentanoic acid to introduce the dioxopentan-3-yl group. Finally, the phenylurea moiety is introduced through a reaction with phenyl isocyanate under controlled conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. In biological systems, the thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to antimicrobial, antifungal, and anticancer effects. The phenylurea moiety can disrupt cellular processes in plants, leading to its herbicidal activity.
類似化合物との比較
1-(5-((2,4-Dioxopentan-3-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea can be compared with other thiadiazole and phenylurea compounds:
Thiadiazole Compounds: Similar compounds include 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole, which also exhibit antimicrobial and antifungal properties.
Phenylurea Compounds: Similar compounds include 1-phenyl-3-(4-chlorophenyl)urea and 1-phenyl-3-(3,4-dichlorophenyl)urea, which are known for their herbicidal activity.
特性
IUPAC Name |
1-[5-(2,4-dioxopentan-3-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c1-8(19)11(9(2)20)22-14-18-17-13(23-14)16-12(21)15-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H2,15,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQAIPISNKSGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-acetylphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2406750.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2406755.png)
![2-(4-Chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2406759.png)




![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2406767.png)

![6-(3,4-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2406769.png)
![3-[3-({2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2406770.png)
![4-(2-cyclopropyl-2-oxoethoxy)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2406771.png)
![7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-](/img/structure/B2406772.png)
